N-Acetyl-D-tyrosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHKINHBCWCHCF-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173450 | |
| Record name | N-Acetyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19764-32-0 | |
| Record name | N-Acetyl-D-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19764-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-tyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019764320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-D-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-D-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.330 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-ACETYL-D-TYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF9BXD0KPH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biosynthesis and Metabolic Pathways Involving N Acetyl D Tyrosine
Enzymatic Acetylation of D-Tyrosine
The formation of N-acetylated aromatic amino acids can be catalyzed by enzymes belonging to the GNAT (G protein-coupled receptor, Neurotransmitter, and Transporter) superfamily. frontiersin.org Specifically, a GNAT-related enzyme has been identified that facilitates the production of N-acetyl-D-phenylalanine, N-acetyl-D-tyrosine, or N-acetyl-D-tryptophan from the corresponding D-amino acid and acetyl-CoA. frontiersin.org
Industrially, N-acetyl-DL-tyrosine is often produced through chemical synthesis. A common method involves the acylation of DL-tyrosine using an acylating agent like acetic anhydride (B1165640). google.com This process can be performed in the presence of an organic acid, such as acetic acid. google.com While this method produces a racemic mixture (both D- and L-isomers), it is a fundamental step in processes designed to later resolve and isolate the desired D-isomer. google.com
Deacetylation Processes and Enzymes Affecting this compound
The primary metabolic process for this compound is deacetylation, a hydrolysis reaction that removes the acetyl group to yield D-tyrosine and acetate. This reaction is catalyzed by specific enzymes with stereospecific preferences.
D-aminoacylases (also known as N-acyl-D-amino acid deacylases) are enzymes that exhibit stereospecificity for D-isomers of N-acetylated amino acids. researchgate.netnih.gov One such enzyme, a D-aminoacylase from the strain Rhodococcus armeniensis AM6.1, demonstrates absolute stereospecificity for the D-stereoisomers of N-acetyl-amino acids. researchgate.netebi.ac.uk This enzyme actively hydrolyzes this compound. researchgate.net
Research has quantified the kinetic parameters of this enzymatic reaction. The study revealed that N-acetyl-DL-tyrosine can cause substrate inhibition of the D-aminoacylase from Rhodococcus armeniensis AM6.1. researchgate.netebi.ac.uk
Table 1: Kinetic Parameters of D-Aminoacylase from Rhodococcus armeniensis AM6.1 for this compound
| Parameter | Value | Description |
| Ks | 15.8 ± 4.5 mM | Substrate inhibition constant, indicating the concentration of N-acetyl-DL-tyrosine at which the enzyme's activity begins to decrease. researchgate.netebi.ac.uk |
This table presents the substrate inhibition constant for D-aminoacylase activity on N-acetyl-DL-tyrosine.
Similarly, D-aminoacylase from Alcaligenes faecalis DA1 is used in industrial processes to resolve racemic N-acetyl-amino acids due to its ability to selectively deacylate the D-enantiomer. nih.govresearchgate.net
Downstream Metabolic Fates of N-Acetyl-Tyrosine and its Precursors
Once deacetylated, the resulting D-tyrosine can follow several metabolic routes. While distinct from the L-tyrosine pathways, there is potential for conversion and interaction. The primary relevance of N-acetylated tyrosine in metabolic discussions, particularly concerning neurotransmitter synthesis, centers on the L-isomer, N-Acetyl-L-tyrosine (NALT), which serves as a more soluble precursor to L-tyrosine. patsnap.comdrugbank.commindlabpro.com
The synthesis of catecholamines—a class of neurotransmitters that includes dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497)—is a critical biochemical pathway that begins with L-tyrosine. wikipedia.orgresearchgate.netwikipedia.org N-Acetyl-L-tyrosine is recognized for its role as a prodrug that, upon ingestion, is deacetylated in the body (primarily the liver) to release L-tyrosine, making it available for this pathway. patsnap.com
For this compound to contribute to this pathway, the D-tyrosine produced upon its deacetylation would need to be converted to L-tyrosine. This conversion can be accomplished by amino acid racemase enzymes, which have been reported to act on both N-acyl-L- and D-aromatic amino acids. frontiersin.org This potential conversion represents an indirect route by which this compound could theoretically supply the precursor for catecholamine synthesis.
L-tyrosine is the direct precursor for the synthesis of catecholamines. wikipedia.orgeuropa.euexamine.com The process begins in catecholaminergic cells, where L-tyrosine is converted to L-3,4-dihydroxyphenylalanine (L-DOPA). patsnap.comwikipedia.org L-DOPA is then further metabolized to produce dopamine. researchgate.netwikipedia.org Dopamine itself can act as a neurotransmitter or serve as the immediate precursor for the synthesis of norepinephrine and, subsequently, epinephrine. patsnap.comwikipedia.org Therefore, a steady supply of L-tyrosine is essential for maintaining adequate levels of these crucial neurotransmitters, which are involved in regulating mood, cognition, and the body's response to stress. patsnap.commindlabpro.com
The conversion of L-tyrosine to L-DOPA is the first and rate-limiting step in catecholamine biosynthesis. nih.govwikipedia.orgalliedacademies.org This reaction is catalyzed by the enzyme tyrosine hydroxylase (TH). wikipedia.orgnih.gov The activity of TH is tightly regulated through several mechanisms, ensuring that the synthesis of catecholamines is matched to physiological demand. nih.govalliedacademies.org
Short-term regulation of TH activity is primarily achieved through phosphorylation and feedback inhibition. wikipedia.orgki.se The regulatory domain of the TH enzyme contains several serine residues (Ser19, Ser31, and Ser40) that can be phosphorylated by various protein kinases. wikipedia.orgki.se Phosphorylation, particularly at Ser40, increases enzyme activity by relieving feedback inhibition caused by catecholamines like dopamine. nih.govnih.gov Dopamine binds to TH, inhibiting its activity, and this inhibition is reversed upon phosphorylation of Ser40. nih.govnih.gov
Table 2: Regulation of Tyrosine Hydroxylase (TH) Activity
| Regulatory Mechanism | Effector | Site/Target | Outcome on TH Activity |
| Phosphorylation | cAMP-dependent protein kinase (PKA) | Ser40 | Activation; decreases affinity for inhibitory catecholamines. nih.govwikipedia.org |
| Calcium-calmodulin-dependent protein kinase | Ser19 (and to a lesser extent, Ser40) | Activation. wikipedia.org | |
| Extracellular signal-regulated kinases (ERK1/2) | Ser31, Ser40 | Increased TH activity. ki.se | |
| Feedback Inhibition | Dopamine | High-affinity binding site | Inhibition; decreases Vmax and increases Km for the cofactor. nih.gov |
| Dopamine | Low-affinity binding site | Inhibition; increases Km for the cofactor. nih.gov | |
| Chronic Regulation | Hormones (e.g., glucocorticoids), drugs | Gene transcription | Increased synthesis of the TH enzyme. wikipedia.org |
This table summarizes the key mechanisms controlling the activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.
Role in Catecholamine Biosynthesis Pathways
Dopamine, Norepinephrine, and Epinephrine Synthesis
The established biochemical pathway for the synthesis of the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—utilizes L-tyrosine as the initial precursor. wikipedia.orgwikipedia.org This pathway is critical for numerous physiological and neurological functions, including mood, stress response, and motor control. mindlabpro.comuib.nonih.gov The synthesis begins with the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in this metabolic sequence. wikipedia.orguib.nonih.gov Following this, L-DOPA is converted to dopamine by aromatic L-amino acid decarboxylase (AADC). nih.govamegroups.org
From dopamine, the synthesis can proceed further. Dopamine is converted to norepinephrine (noradrenaline) by the enzyme dopamine β-hydroxylase. nih.govamegroups.org In certain cells, particularly in the adrenal medulla, norepinephrine is then converted to epinephrine (adrenaline) by phenylethanolamine N-methyltransferase. amegroups.org
The related compound, N-Acetyl-L-tyrosine (NALT), is recognized as a more soluble prodrug of L-tyrosine. mindlabpro.compatsnap.com When administered, NALT is metabolized in the body, primarily in the kidneys and liver, where the acetyl group is removed to yield L-tyrosine, which can then enter the catecholamine synthesis pathway. patsnap.comexamine.com
In contrast, there is a notable lack of scientific evidence demonstrating that this compound can serve as a precursor for the synthesis of dopamine, norepinephrine, or epinephrine. The enzymes involved in the catecholamine pathway, such as tyrosine hydroxylase, are highly stereospecific, meaning they selectively act on the L-isomer of the amino acid. nih.gov Consequently, it is not expected that the D-isomer, this compound, would be a substrate for these enzymes or contribute to the production of these key neurotransmitters.
Involvement in Other Aromatic Amino Acid Metabolic Cycles
The metabolism of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—is an interconnected network vital for synthesizing proteins and a wide array of bioactive molecules. frontiersin.orgslideshare.netnih.gov Phenylalanine is an essential amino acid that serves as the primary precursor for L-tyrosine synthesis in mammals, a reaction catalyzed by phenylalanine hydroxylase. wikipedia.orgnih.govreactome.org Tryptophan is the precursor for the synthesis of the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.govwikipedia.org
While the metabolic fates of N-Acetyl-L-tyrosine are generally understood to involve its conversion back to L-tyrosine, the specific roles and interactions of this compound within the broader aromatic amino acid metabolic cycles are not well-documented. However, research has identified a biosynthetic pathway for N-acylated D-amino acids. A GNAT-related enzyme (GCN5-related N-acetyltransferase) has been described that catalyzes the formation of this compound from D-tyrosine and acetyl-CoA. frontiersin.org This indicates that organisms possess the enzymatic machinery to produce this specific compound.
Furthermore, the existence of amino acid racemases that can act on both N-acyl-L- and N-acyl-D-aromatic amino acids has been reported. frontiersin.org This suggests a potential for interconversion between the two stereoisomers, which could integrate this compound into the broader metabolic pool, although the extent and physiological relevance of this conversion remain unclear. This compound has been identified as a metabolite produced by the yeast Saccharomyces cerevisiae. nih.gov
The direct influence of this compound on the metabolic pathways of phenylalanine or tryptophan has not been extensively studied. For instance, tryptophan metabolism by gut microbiota can produce various metabolites, some with neuroprotective or toxic effects, but any modulation by this compound is currently unknown. nih.gov
Tyrosine Degradation Pathways and Associated Metabolites
The primary catabolic pathway for L-tyrosine involves its conversion to fumarate (B1241708) and acetoacetate, which can then enter the citric acid cycle for energy production. wikipedia.orgreactome.org This degradation pathway is crucial for preventing the accumulation of tyrosine and its metabolites.
The initial and rate-limiting step in this pathway is the transamination of L-tyrosine to p-hydroxyphenylpyruvate, a reaction catalyzed by the enzyme tyrosine aminotransferase (TAT). frontiersin.orgelifesciences.org Subsequently, a series of enzymatic reactions convert p-hydroxyphenylpyruvate into homogentisate, which is then broken down further. elifesciences.orgresearchgate.net The key enzymes and metabolites in this pathway are summarized in the table below.
| Step | Substrate | Enzyme | Product |
| 1 | L-Tyrosine | Tyrosine Aminotransferase (TAT) | p-Hydroxyphenylpyruvate |
| 2 | p-Hydroxyphenylpyruvate | 4-hydroxyphenylpyruvate dioxygenase | Homogentisate |
| 3 | Homogentisate | Homogentisate 1,2-dioxygenase | 4-Maleylacetoacetate |
| 4 | 4-Maleylacetoacetate | Maleylacetoacetate isomerase | 4-Fumarylacetoacetate |
| 5 | 4-Fumarylacetoacetate | Fumarylacetoacetate hydrolase | Fumarate and Acetoacetate |
This table outlines the major steps in the canonical L-tyrosine degradation pathway.
Research in model organisms like Drosophila has shown that downregulating enzymes in this pathway, including TAT, can extend lifespan and lead to an increase in tyrosine-derived neuromediators. elifesciences.orgelifesciences.org
There is limited specific information regarding the degradation pathway of this compound. It is unclear whether it undergoes deacetylation to D-tyrosine before further metabolism or if it is processed by a separate pathway. Given the stereospecificity of the enzymes in the canonical tyrosine degradation pathway, it is unlikely that this compound or D-tyrosine would be efficiently catabolized through this route. Studies on N-Acetyl-L-tyrosine have shown it to be a less effective prodrug for increasing tyrosine levels compared to other forms, with its bioavailability being improved by the use of a TAT inhibitor, suggesting it is susceptible to hepatic breakdown. nih.gov However, this does not clarify the metabolic fate of the D-isomer.
Tyrosine aminotransferase (TAT) is a pivotal enzyme whose activity is subject to regulation at multiple levels, ensuring tight control over tyrosine catabolism. wikipedia.org The gene encoding TAT is located in the nucleus, but the protein itself functions in the mitochondria. wikipedia.org Its expression is known to be induced by glucocorticoid hormones. uniprot.org This hormonal induction, however, is cell-cycle dependent and appears to involve post-transcriptional control mechanisms.
The regulation of TAT is critical, as evidenced by studies in Drosophila where the downregulation of TAT expression, either throughout the body or specifically in neurons, leads to significant lifespan extension. elifesciences.org This effect is associated with an increase in the levels of tyrosine and its neurotransmitter derivatives, suggesting a trade-off between energy metabolism and neuromodulator synthesis. elifesciences.orgelifesciences.org
Currently, there is no direct evidence to suggest that this compound plays a role in the regulation of tyrosine aminotransferase. It is not known to be an allosteric modulator, an inhibitor, or an inducer of the TAT enzyme. The primary substrates and regulators of TAT are understood to be L-tyrosine and various hormones, with no documented interaction involving the D-acetylated form of the amino acid.
Role in Endogenous Mitochondrial Stress Response Regulation
Recent research has identified N-acetyl-L-tyrosine (NAT) as an endogenous signaling molecule that plays a crucial role in the regulation of mitochondrial stress responses, a process known as mitohormesis. embopress.orgnih.gov Mitohormesis is a biological response where a low level of mitochondrial stress, such as a minor increase in reactive oxygen species (ROS), triggers a cascade of events that ultimately enhances cellular stress resistance and longevity. embopress.orgnih.gov
The mechanism initiated by N-acetyl-L-tyrosine involves several key steps:
Increased Levels During Stress : The concentration of NAT in the blood or hemolymph of animals, including mammals and insects, increases in response to stressors like heat. embopress.orgnih.gov
Mitochondrial Perturbation : NAT transiently perturbs mitochondria, leading to a slight disruption of the mitochondrial membrane potential. embopress.orgmedchemexpress.com
Low-Level ROS Production : This perturbation results in a small, controlled increase in the production of mitochondrial ROS. embopress.orgnih.gov
Activation of Protective Pathways : The ROS signal activates key transcription factors, such as FoxO (Forkhead box protein O) and Keap1 (Kelch-like ECH-associated protein 1). nih.govmedchemexpress.com This activation leads to the increased expression of antioxidant enzymes and other cytoprotective genes. medchemexpress.com
This mitohormetic effect confers enhanced tolerance to subsequent, more severe stress. nih.govnih.gov
Crucially, a study investigating stress tolerance in armyworm larvae found that This compound was able to induce heat stress tolerance in a manner similar to its L-isomer. nih.gov The research indicated that there was no significant difference in the stress-protective activity between the two enantiomeric forms in this model system. nih.gov This finding suggests that the ability to trigger this endogenous stress response may not be strictly stereospecific, allowing this compound to participate in regulating mitochondrial stress responses and promoting cellular resilience. This protective effect is distinct from compounds like N-acetylcysteine, which primarily acts as a direct antioxidant and precursor to glutathione (B108866). nih.govuc.pt
| Feature | N-Acetyl-L-tyrosine (NAT) | This compound |
| Endogenous Presence | Found in blood/hemolymph of healthy animals; increases with stress. embopress.orgnih.gov | Not documented as a widespread endogenous molecule, but can be synthesized. frontiersin.org |
| Mitochondrial Effect | Transiently perturbs mitochondria, inducing low-level ROS. embopress.orgmedchemexpress.com | Activity suggests a similar mechanism in inducing stress tolerance. nih.gov |
| Signaling Pathway | Activates FoxO and Keap1 pathways. nih.govmedchemexpress.com | Implied to activate similar protective pathways based on observed effects. nih.gov |
| Observed Outcome | Increases stress tolerance in insects and mice. nih.gov | Increases heat stress tolerance in armyworm larvae. nih.gov |
This table compares the known and inferred roles of N-Acetyl-L-tyrosine and this compound in the mitochondrial stress response.
Molecular and Cellular Mechanisms of Action
Cellular Permeation and Intracellular Localization
N-Acetyl-D-tyrosine is capable of traversing the cell membrane. medchemexpress.commedchemexpress.com It is understood to permeate the cell membrane via passive diffusion, allowing it to enter the intracellular environment and exert its effects. medchemexpress.commedchemexpress.commedchemexpress.com Once inside the cell, its primary site of action appears to be the mitochondria, where it initiates subsequent signaling cascades. nih.govnih.gov
Modulation of Reactive Oxygen Species (ROS) Generation
A central mechanism of this compound is its ability to modulate the production of reactive oxygen species (ROS). nih.govembopress.org It functions by inducing a modest and transient increase in mitochondrial ROS (mROS). nih.govmimedb.org This controlled burst of ROS is not detrimental but rather serves as a signaling event that triggers a protective cellular response. nih.govembopress.org
The generation of ROS by this compound is initiated by a temporary disruption of the mitochondrial membrane potential (Δψm). medchemexpress.commedchemexpress.comnih.gov Experimental studies using Drosophila S2 cells demonstrated this effect; treatment with the compound led to a significant, but reversible, decline in mitochondrial membrane potential. nih.gov This transient depolarization indicates a mild stress on the mitochondria, which is a critical first step in its mechanism of action. nih.gov This temporary perturbation is distinct from the sustained depolarization caused by potent mitochondrial uncouplers. nih.gov
The transient mitochondrial perturbation and subsequent low-level ROS production trigger a beneficial adaptive response known as mitohormesis. nih.govnih.govembopress.org Mitohormesis is a process where a low level of mitochondrial stress provokes a cytoprotective response, enhancing the cell's resilience to more severe stress conditions. nih.govmimedb.org this compound has been identified as an intrinsic factor that can trigger this mitohormetic effect, effectively "acclimating" cells at a molecular level to withstand subsequent, more severe stressors. nih.govembopress.org
| Mechanism | Description | Key Finding | Reference |
|---|---|---|---|
| Cellular Permeation | Enters the cell via passive diffusion across the cell membrane. | Identified as a cell-permeable molecule. | medchemexpress.commedchemexpress.commedchemexpress.com |
| Mitochondrial Perturbation | Causes a temporary and reversible decrease in the mitochondrial membrane potential. | Fluorescence-based assays in S2 cells showed transient mitochondrial depolarization. | nih.gov |
| ROS Generation | Induces a small, controlled increase in mitochondrial reactive oxygen species (mROS). | The increase in mROS acts as a cellular signal. | nih.govembopress.orgmimedb.org |
| Mitohormesis Induction | The transient mitochondrial stress triggers a protective cellular response, enhancing stress tolerance. | Functions as an endogenous triggering factor for mitohormesis. | embopress.orgnih.govnih.gov |
Signaling Pathway Activation
The mitohormetic signal initiated by this compound is propagated through specific downstream signaling pathways, leading to the expression of protective genes. nih.gov This retrograde response from the mitochondria to the nucleus involves the activation of key transcription factors. nih.govembopress.org
A primary consequence of the this compound-induced ROS signal is the activation of the Forkhead box O (FoxO) transcription factor. nih.govnih.govembopress.org Under normal conditions, FoxO proteins are often kept inactive in the cytoplasm. frontiersin.org However, the stress signaling initiated by the compound leads to the translocation of FoxO into the nucleus. nih.gov Immunocytochemical studies have visualized this nuclear translocation in the fat body cells of Drosophila larvae that were supplemented with N-acetyl-l-tyrosine. nih.gov Once in the nucleus, FoxO activates the transcription of its target genes, which notably include those for antioxidant enzymes. nih.govnih.gov
Following the activation of FoxO, this compound also stimulates the transcriptional upregulation of Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.govembopress.org Experimental evidence shows that this increase in Keap1 transcription is dependent on FoxO, as the effect is absent in cells where FoxO has been silenced. nih.gov This positions Keap1 activation downstream of FoxO in the signaling cascade. nih.gov Keap1 is a critical component of the cellular stress response system, primarily known as a negative regulator of the Nrf2 transcription factor, which itself governs a wide array of antioxidant and cytoprotective genes. nih.govroyalsocietypublishing.org The activation of the FoxO-Keap1 signaling axis is a key part of the retrograde response that underlies the compound's protective effects. nih.gov
| Step | Event | Downstream Effect | Reference |
|---|---|---|---|
| 1 | Transient mitochondrial perturbation | Generation of a low-level mitochondrial ROS signal. | medchemexpress.comnih.gov |
| 2 | ROS signal | Activation and nuclear translocation of the FoxO transcription factor. | nih.govnih.gov |
| 3 | FoxO activation | Increased transcription of antioxidant enzyme genes and Keap1. | nih.gov |
| 4 | Keap1 upregulation | Modulation of the Keap1-Nrf2 pathway, contributing to cellular stress resilience. | nih.govembopress.org |
Protein Modification and Regulation
Tyrosine phosphorylation is a critical post-translational modification that acts as a molecular switch in numerous signal transduction pathways, regulating cellular growth, differentiation, and metabolism. wikipedia.orgnih.gov This process involves the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a protein, a reaction catalyzed by protein tyrosine kinases (PTKs). wikipedia.org The addition of the negatively charged phosphate group can alter the protein's conformation, activity, or create docking sites for other signaling proteins, particularly those containing SH2 domains. wikipedia.org
Table 2: Examples of Proteins in ROS-Modulated Tyrosine Phosphorylation
| Protein | Function in Signal Transduction |
| Protein Tyrosine Kinases (PTKs) | Catalyze the transfer of a phosphate group to tyrosine residues on target proteins. wikipedia.org |
| Protein Tyrosine Phosphatases (PTPs) | Remove phosphate groups from tyrosine residues; inhibited by ROS-mediated oxidation. researchgate.net |
| Mitogen-Activated Protein (MAP) Kinases | Key components of signaling cascades that convert extracellular stimuli into cellular responses; phosphorylation is increased by ROS. nih.gov |
| Focal Adhesion Kinase (FAK) | A non-receptor tyrosine kinase involved in integrin-mediated signaling and cell adhesion; phosphorylation is increased by ROS. nih.gov |
| Paxillin | An adapter protein involved in focal adhesions and cytoskeletal organization; phosphorylation is increased by ROS. nih.gov |
Tyrosine sulfation is another significant post-translational modification that occurs in the Golgi apparatus. wikipedia.orgnih.gov The process is catalyzed by two enzymes, tyrosylprotein sulfotransferase 1 and 2 (TPST-1 and TPST-2). nih.govmdpi.com These enzymes transfer a sulfate (B86663) group from the universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of a tyrosine residue within a protein. wikipedia.orgnih.gov This modification is typically found on secreted proteins and the extracellular domains of transmembrane proteins. wikipedia.org
The addition of the highly negative sulfate group plays a crucial role in modulating protein-protein interactions. wikipedia.org Tyrosine sulfation is essential for the function of a wide array of proteins, including G-protein-coupled receptors, adhesion molecules, hormones, and coagulation factors. wikipedia.org For example, the sulfation of tyrosine residues on the P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1) is critical for its interaction with selectins during an immune response. mdpi.com Similarly, sulfation of chemokine receptors like CCR5 is important for their interaction with chemokines and for the entry of certain viruses, including HIV-1. mdpi.commdpi.com Unlike phosphorylation, tyrosine sulfation is generally considered a stable and irreversible modification, as no enzymatic mechanism for its removal has been identified in animals. wikipedia.org
Table 3: Key Components of the Tyrosine Sulfation Process
| Component | Function |
| Tyrosylprotein Sulfotransferases (TPSTs) | Golgi-resident enzymes (TPST-1 and TPST-2) that catalyze the sulfation reaction. nih.govmdpi.com |
| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | The universal sulfate donor molecule for the reaction. wikipedia.orgnih.gov |
| Tyrosine Residue | The amino acid residue within a protein that is the target for sulfation. wikipedia.org |
| Secreted & Transmembrane Proteins | The primary classes of proteins that undergo tyrosine sulfation. wikipedia.org |
Impact on Cellular Redox Status
This compound can significantly impact the cellular redox status, which is the balance between oxidants (like ROS) and antioxidants. embopress.org Based on findings from its L-isomer, the primary mechanism involves the induction of a low level of reactive oxygen species through a transient disruption of the mitochondrial membrane potential. embopress.orgmedchemexpress.com This effect is not a sign of cellular damage but rather a deliberate signaling event. embopress.org
This small, controlled increase in ROS shifts the cellular redox state slightly towards oxidation, which activates protective signaling pathways. embopress.orgmedchemexpress.com This phenomenon, termed mitohormesis, leads to an adaptive response where the cell enhances its antioxidant defenses. embopress.orgnih.gov The activation of the Nrf2 and FoxO pathways leads to the increased synthesis of antioxidant enzymes, which bolsters the cell's capacity to neutralize harmful levels of ROS. embopress.orgmedchemexpress.comnih.gov Therefore, the initial pro-oxidant signal from this compound ultimately results in a more robust antioxidant state, providing a cytoprotective effect and enhancing resilience against subsequent, more severe oxidative stress. embopress.orgmedchemexpress.com This contrasts with the action of direct antioxidants, which simply scavenge existing free radicals. nih.gov
Table 4: Summary of this compound's Impact on Cellular Redox Status
| Effect | Mechanism | Outcome |
| Initial Pro-Oxidant Signal | Transient perturbation of the mitochondrial membrane potential. embopress.orgmedchemexpress.com | A small, controlled increase in intracellular Reactive Oxygen Species (ROS). embopress.orgmedchemexpress.com |
| Adaptive Response | Activation of retrograde signaling pathways, including Keap1-Nrf2 and FoxO. embopress.orgnih.gov | Upregulation of the gene expression of endogenous antioxidant enzymes. medchemexpress.comnih.gov |
| Net Impact | Mitohormesis. embopress.orgembopress.org | Enhanced cellular antioxidant capacity and increased resilience to oxidative stress. embopress.orgmedchemexpress.com |
Neuroscientific Research Applications and Implications
Neuroprotective Research and Potential Therapeutic Avenues
Investigation in Neurodegenerative Disease Models (e.g., Parkinson's Disease)
There is a suggestion in the literature that D-tyrosine (not N-Acetyl-D-tyrosine) may have neuroprotective effects in Parkinson's Disease models. This is linked to its ability to inhibit tyrosinase, an enzyme implicated in neurodegenerative diseases, and potentially prevent dopamine (B1211576) overproduction frontiersin.org. However, direct research investigating this compound in neurodegenerative disease models, including Parkinson's, is not found in the provided search results. Studies focusing on Parkinson's disease and neuroprotection predominantly feature N-acetylcysteine (NAC) mdpi.comdiva-portal.orgtandfonline.commdpi.comresearchgate.net.
Role as a Tyrosinase Inhibitor and Melanin (B1238610) Formation Prevention
Research indicates that D-tyrosine, the non-acetylated form, can inhibit tyrosinase activity and negatively regulate melanin synthesis, acting as a competitive inhibitor nootropicsexpert.comfrontiersin.orgmdpi.com. Studies have explored the tyrosinase inhibitory potential of various compounds, including some that use N-acetyl-L-tyrosine as a substrate to study inhibition mechanisms plos.orgescholarship.orgnih.gov. However, specific studies demonstrating the tyrosinase inhibitory activity of this compound are not present in the provided search results.
Research in Psychiatric and Neurological Disorders
Depression and Anxiety Studies
The available literature primarily discusses the potential effects of L-tyrosine and N-Acetyl-L-tyrosine (NALT) on mood, depression, and anxiety ballardpsych.comnih.govhealthline.com. Some studies suggest that tyrosine supplementation may help regulate neurotransmitters like dopamine and norepinephrine (B1679862), which are implicated in mood regulation. However, direct research investigating this compound's impact on depression and anxiety is not found in the provided search results.
Chronic Migraine Headaches: Etiology and Tyrosine Metabolism
The pathogenesis of chronic migraine (CM) is complex and not fully elucidated, but research suggests that abnormalities in tyrosine metabolism may play a significant role in its development and chronicity springermedizin.denih.gov. Tyrosine, an amino acid, serves as a precursor for several critical neurotransmitters and neuromodulators, including dopamine (DA) and norepinephrine (NE), as well as trace amines like tyramine (B21549), octopamine, and synephrine (B1677852) luciazamorano.comnih.govexamine.com.
Studies indicate a potential metabolic shift in tyrosine metabolism in individuals with chronic migraine. This shift may favor the decarboxylation pathway of tyrosine over its hydroxylation, leading to an altered balance of these neurochemicals luciazamorano.comnih.govresearchgate.net. Evidence suggests that chronic migraine patients exhibit elevated plasma levels of dopamine and norepinephrine compared to healthy controls springermedizin.denih.gov. Furthermore, plasma levels of tyramine have been found to be significantly elevated in chronic migraine sufferers, with these levels reportedly increasing with the duration of the condition nih.gov. Octopamine and synephrine have also been identified as elevated neuromodulators in episodic migraine without aura and cluster headache patients, suggesting a broader disruption in tyrosine-derived amine synthesis luciazamorano.comnih.gov.
One hypothesis posits that these abnormalities in tyrosine metabolites, particularly the accumulation of trace amines, could activate the pain matrix, a network of brain structures involved in pain processing nih.govluciazamorano.com. This disruption may be exacerbated by factors such as reduced mitochondrial activity and neuronal hyperexcitability, which can favor the decarboxylation pathway of tyrosine researchgate.net. The resulting imbalance in neurotransmitters and neuromodulators is thought to contribute to the functional and metabolic consequences within the synaptic clefts implicated in the pathophysiology of chronic migraine nih.gov.
Table 1: Altered Tyrosine Metabolites in Chronic Migraine Patients
| Metabolite | Observed Change in Chronic Migraine Patients | Primary Source |
| Dopamine (DA) | Several-fold higher | springermedizin.de, nih.gov |
| Norepinephrine (NE) | Several-fold higher | springermedizin.de, nih.gov |
| Tyramine (TYR) | Extremely elevated, increases with duration | nih.gov |
| Octopamine (OCT) | Elevated | luciazamorano.com, nih.gov |
| Synephrine | Elevated | luciazamorano.com, nih.gov |
Moyamoya Disease: Association with N-Acetyl-L-Tyrosine Levels
Moyamoya disease (MMD) is a rare, chronic cerebrovascular occlusive disease characterized by progressive narrowing of the internal carotid arteries and the formation of abnormal collateral vessels frontiersin.orgmdpi.com. While the precise etiology of MMD remains unclear, research into its metabolic underpinnings is ongoing. Metabolomic profiling studies have begun to identify potential biomarkers associated with the disease.
One study employing a non-targeted gas chromatography–mass spectrometry (GC–MS) approach identified several discriminating serum metabolic biomarkers in MMD patients compared to healthy controls nih.gov. This research indicated lower levels of L-tyrosine in MMD patients nih.gov. More specifically, a proteomic and metabolomic characterization of MMD patient sera revealed a significant increase in N-acetyl-L-tyrosine levels in MMD patients compared to healthy controls, with a reported fold change (FC) of 10.70 and a p-value of 0.004 nih.gov. This finding suggests a potential association between altered N-acetyl-L-tyrosine metabolism and the presence of Moyamoya disease.
Other research has focused on the phenylalanine to tyrosine (Phe/Tyr) ratio, finding it to be significantly higher in MMD patients, which may indicate unique metabolic dysregulation mechanisms nih.govresearchgate.net. These studies also noted significantly decreased serum tyrosine levels nih.govresearchgate.net. While these findings highlight broader alterations in amino acid metabolism, the direct observation of elevated N-acetyl-L-tyrosine levels in MMD patients provides a specific metabolic link warranting further investigation nih.gov.
Table 2: N-Acetyl-L-Tyrosine Levels in Moyamoya Disease Patients
| Metabolite | Group | Fold Change (FC) | p-value | Primary Source |
| N-acetyl-L-tyrosine | MMD Patients | 10.70 | 0.004 | nih.gov |
| Healthy Controls | (Baseline) |
Mentioned Compounds:
this compound
Tyrosine
N-Acetyl-L-tyrosine (NALT)
Dopamine (DA)
Norepinephrine (NE)
Tyramine (TYR)
Octopamine (OCT)
Synephrine
Phenylalanine (Phe)
Therapeutic Potential and Translational Research Pre Clinical and Mechanistic Studies
Anti-Stress and Cytoprotective Effects
N-Acetyl-L-tyrosine (NAT) serves as an endogenous trigger for mitohormesis, a beneficial cellular response initiated by low levels of reactive oxygen species (ROS) generated by mitochondria under stress nih.govembopress.orgembopress.orgresearchgate.net. The compound transiently perturbs mitochondrial function, leading to a controlled, minor increase in ROS production embopress.orgembopress.org. This controlled oxidative stress then activates retrograde signaling pathways, notably leading to the activation of the FoxO transcription factor nih.govembopress.orgresearchgate.netnih.gov. The activation of FoxO, in turn, upregulates the expression of various antioxidant enzymes, such as catalase, SOD1, and SOD2, thereby conferring anti-stress and cytoprotective benefits nih.govembopress.orgembopress.orgnih.govmedchemexpress.com.
Heat Stress Tolerance Induction
Pre-treatment with NAT has demonstrated a significant ability to enhance stress tolerance in a range of organisms, including insects and mammals embopress.orgembopress.orgnih.gov. In studies involving armyworm larvae, NAT administration induced heat stress tolerance in a time-dependent manner, with notable effects observed approximately four hours post-administration nih.govembopress.org. At the cellular level, NAT treatment in Drosophila S2 cells significantly improved survival rates following exposure to lethal heat stress, indicating its capacity to prime cells for enhanced resilience nih.govembopress.org. Similar protective effects have been observed in other insect species, such as honeybee workers, when subjected to stressful environmental conditions embopress.org.
Table 1: Effect of N-Acetyl-L-tyrosine on Heat Stress Tolerance in Insects
| Condition | Survival Rate | Reference |
| Control (Heat Stress) | Baseline | nih.govembopress.org |
| NAT Treatment | Significantly Increased | nih.govembopress.org |
Note: Specific numerical survival rates were not consistently provided in a directly comparable format across studies to populate a precise numerical table. The table reflects the qualitative findings of significantly increased survival.
Anti-Tumorigenic and Anti-Proliferative Research
N-Acetyl-L-tyrosine (NAT) has shown promise in its capacity to repress tumor growth embopress.orgnih.govmedchemexpress.com. Pre-clinical research, including studies involving nude mice, has demonstrated that NAT supplementation significantly inhibited the growth of colorectal cancer cells (HCT116), leading to a measurable reduction in tumor volume nih.govembopress.orgmedchemexpress.com. This anti-tumorigenic activity is closely linked to its influence on critical cellular signaling pathways, particularly the FoxO-Keap1 axis nih.govembopress.orgembopress.orgnih.gov.
Table 2: N-Acetyl-L-tyrosine and Tumor Growth Inhibition in a Mouse Model
| Treatment Group | Tumor Volume Reduction | Reference |
| Control | Baseline | nih.govembopress.orgmedchemexpress.com |
| NAT Treatment | Significant Suppression | nih.govembopress.orgmedchemexpress.com |
Note: Similar to heat stress data, precise numerical values for tumor volume were not consistently available for direct comparison. The table represents the observed significant suppression.
A key mechanism underlying NAT's anti-tumorigenic effects involves the activation of the FoxO–Keap1 signaling pathway nih.govembopress.orgembopress.orgnih.gov. Research indicates that NAT treatment leads to an increased transcription of Kelch-like ECH-associated protein 1 (Keap1) nih.gov. This upregulation of Keap1 is mediated by the transcription factor FoxO, which acts upstream of Keap1 expression nih.gov. Keap1 plays a critical role as a negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor whose aberrant activation is implicated in the development and progression of various cancers nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org. By promoting Keap1 activation, NAT consequently modulates Nrf2 activity, thereby contributing to its proposed tumor-suppressive effects nih.govembopress.orgembopress.org.
Research in Metabolic Diseases and Energy Metabolism Regulation
N-Acetyl-L-tyrosine (NAT) is recognized for its role in regulating energy metabolism medchemexpress.commedchemexpress.com. While direct research on NAT's impact on metabolic diseases is still evolving, studies concerning its precursor, tyrosine, offer valuable context. Elevated levels of tyrosine have been observed in individuals diagnosed with obesity or diabetes sciencedaily.comresearchgate.net. Emerging research suggests that tyrosine may actively contribute to the pathogenesis of diabetes by interfering with insulin (B600854) signaling pathways sciencedaily.com.
Tyrosine, an amino acid that serves as a precursor for catecholamines, has been associated with diabetes sciencedaily.comresearchgate.net. Scientific observations indicate that tyrosine concentrations in the blood are elevated in individuals with obesity or diabetes, with higher tyrosine levels correlating with an increased risk of developing diabetes sciencedaily.com. This correlation suggests that tyrosine may not simply be a biomarker but could play a direct role in disease progression by inhibiting insulin signaling, a critical hormone for blood glucose regulation sciencedaily.com. Ongoing research aims to further elucidate these connections, potentially paving the way for novel therapeutic strategies targeting diabetes sciencedaily.com.
Anti-Aging Research Perspectives
N-Acetyl-L-tyrosine (NAT) is recognized as a compound of interest in the field of anti-aging research medchemexpress.commedchemexpress.com. The mechanism by which NAT triggers mitohormesis—a cellular response characterized by mild stress that enhances cellular resilience—is relevant to understanding aging processes embopress.org. Mitohormesis is considered a form of stress-response hormesis, which has been linked to increased lifespan and protection against age-related cellular damage embopress.org. Although direct studies on NAT's impact on aging are limited within the provided literature, its function as a mitohormesis inducer positions it as a compound with potential for modulating aging mechanisms. Furthermore, related compounds such as D-tyrosine have demonstrated anti-aging effects when incorporated into cosmetic peptides, suggesting broader research avenues for tyrosine derivatives in age-related applications researchgate.netnih.gov.
Compound List
N-Acetyl-D-tyrosine
N-Acetyl-L-tyrosine (NAT)
Tyrosine
N-acetyl-L-cysteine (NAC)
Reactive Oxygen Species (ROS)
FoxO
Keap1 (Kelch-like ECH-associated protein 1)
Nrf2 (NF-E2-related factor 2)
Catalase
SOD1
SOD2
HCT116 tumor cells
Drosophila S2 cells
Mythimna separata (armyworm larvae)
Drosophila larvae
Colorectal cancer cells
Nude mice
Human melanocytes
MNT-1 melanoma cells
Pentapeptide-18
GEKG peptide
GHK peptide
Curcumin
Resveratrol
Astaxanthin
Gallic acid
L-tyrosine
N-acetyl-D-lactosamine
Dermaseptin B2
Doxorubicin
Amlodipine
N-acetylglucosamine (GlcNAc)
Branched-chain amino acids (BCAA)
N-acetylasparagine
N-acetyl-D-galactosamine (GalNAc)
Nintedanib
Vandetanib
Romidepsin
BLU-667
LOXO-292
Anandamide
N-arachidonoylethanolamine
N-arachidonoyl-L-tyrosine
N-arachidonoyl-l-tyramine
N-acyl-dehydrotyrosines
N-isovaleroylglycine
N-acetylglutamate
N-stearoyl amino acids
N-acylphenylalanine
N-acyltyrosine
N-acyltryptophan
N-acylhistidine
N-acetyl-p-benzoquinone imine (NAPQI)
D-tyrosine
Synthesis and Derivatization Strategies for N Acetyl D Tyrosine
Stereoselective Synthesis Methodologies
The preparation of enantiomerically pure D-tyrosine is a prerequisite for the synthesis of N-Acetyl-D-tyrosine. Several approaches exist, including enzymatic resolution and chemical synthesis.
Enzymatic Resolution: A common method involves the enzymatic resolution of racemic DL-tyrosine. DL-tyrosine is first acylated, typically with acetic anhydride (B1165640), to form N-acetyl-DL-tyrosine google.com. This racemic mixture is then subjected to enzymatic hydrolysis using a stereoselective D-acylating hydrolase (D-aminoacylase). This enzyme selectively deacylates this compound, yielding D-tyrosine, while leaving N-acetyl-L-tyrosine unreacted google.com. The D-tyrosine can then be separated. For example, a process involves fixing D-acylating hydrolase in an enzyme column and passing a solution of N-acetyl-DL-tyrosine through it at controlled temperatures (40-60 °C) google.com. This enzymatic approach can achieve high optical purity, with reported yields of D-tyrosine around 93.1% and an optical purity of 99.5% ee google.com. Other enzymes, such as those from Rhodococcus armeniensis AM6.1, have also demonstrated D-aminoacylase activity, effectively hydrolyzing N-acetyl-D-amino acids, including this compound researchgate.netresearchgate.net.
Asymmetric Synthesis: While less common for direct this compound preparation, asymmetric synthesis routes are employed for preparing chiral D-tyrosine precursors or derivatives. These methods often utilize chiral catalysts or auxiliaries to control stereochemistry during bond formation nih.govd-nb.info. For example, asymmetric hydrogenation has been used to synthesize precursors to cryptophycins from D-tyrosine d-nb.info.
N-Acylation Reactions of D-Tyrosine
The direct synthesis of this compound from D-tyrosine involves the acetylation of the amino group. This is typically achieved using acetic anhydride.
Reaction Conditions: The N-acylation of D-tyrosine with acetic anhydride is commonly performed under alkaline conditions to facilitate the reaction and manage potential side reactions. For example, when preparing N-acetyl-L-tyrosine (with analogous chemistry for D-tyrosine), L-tyrosine is dissolved in an alkaline aqueous solution (e.g., 30% sodium hydroxide) and reacted with acetic anhydride. Key parameters include controlling the molar ratio of L-tyrosine to acetic anhydride (e.g., 1:1.05) to optimize acetylation and minimize over-acylation or O-acetylation . The pH is typically maintained between 8–10 using a base like sodium hydroxide (B78521) to prevent hydrolysis of acetic anhydride and minimize the formation of O,N-diacetyl-L-tyrosine and optical isomers google.com. The reaction is often carried out at moderate temperatures, such as 60°C for 20 minutes . After the reaction, acidification to a pH of approximately 1.7–2.2 precipitates the this compound product google.com.
Reagents and Byproducts: Acetic anhydride is the primary acylating agent. Organic acids, such as acetic acid, can be used as a co-reagent in the initial acylation of DL-tyrosine google.com. Careful control of reaction conditions is necessary to minimize the formation of byproducts like O-acetyl-tyrosine and O,N-diacetyl-tyrosine, which can reduce yield and product purity google.com.
Formation of this compound Esters and Amides
This compound can be further derivatized at its carboxyl group to form esters and amides, which can alter its solubility, reactivity, and biological properties.
Ester Synthesis: Esterification of this compound can be achieved through standard esterification protocols. For instance, reaction with an alcohol (e.g., ethanol) in the presence of an acid catalyst, or activation of the carboxyl group followed by reaction with an alcohol, can yield the corresponding esters. Examples of such derivatives include this compound methyl ester and this compound ethyl ester datapdf.comsigmaaldrich.com. Cyanomethyl esters, such as this compound-cyanomethyl ester (AcDTyr-CME), have also been synthesized, often for use in peptide synthesis nih.gov.
Amide Synthesis: Amides of this compound can be prepared by activating the carboxyl group (e.g., using coupling reagents like DEPC, as seen in related solid-phase syntheses nih.gov) followed by reaction with amines. N-Acetyl-L-tyrosine hydrazide is an example of an amide derivative sigmaaldrich.com. Enzymatic methods, utilizing the reverse hydrolytic activity of certain enzymes in organic solvents, can also be employed for the synthesis of esters and amides researchgate.netresearchgate.net.
Late-Stage Functionalization Approaches for Tyrosine Derivatives
Late-stage functionalization allows for the introduction of various substituents onto the this compound scaffold, particularly on the aromatic ring or the phenolic hydroxyl group, to create diverse analogs.
Aromatic Ring Substitution: The phenolic hydroxyl group and the aromatic ring of tyrosine derivatives are susceptible to electrophilic aromatic substitution. For example, N-acetyl-tyrosine derivatives can undergo iodination or nitration to introduce iodine or nitro groups, respectively, at the 3 and 5 positions of the phenyl ring. Examples include N-acetyl-3,5-diiodo-L-tyrosine and N-acetyl-3,5-dinitro-L-tyrosine sigmaaldrich.com. These modifications are typically carried out after the N-acetylation step, representing a late-stage functionalization of the N-acetyl-tyrosine core.
Modification of the Phenolic Hydroxyl Group: The phenolic hydroxyl group can also be functionalized, for instance, through etherification or esterification, although specific examples for this compound are less commonly detailed in general literature compared to ring substitutions.
Development of this compound Conjugates and Prodrugs
This compound can be incorporated into larger molecular structures or modified into prodrugs to enhance delivery or modify its biological activity.
Peptide Conjugation: this compound can be incorporated into peptides through various chemical or biological synthesis methods. For example, activated esters of this compound, such as this compound-cyanomethyl ester, can be used in solid-phase peptide synthesis nih.gov. Furthermore, the ribosomal incorporation of this compound into peptides has been demonstrated using modified translation systems, highlighting its potential as a non-canonical amino acid in protein synthesis nih.govoup.com.
Prodrug Strategies: The ester and amide derivatives discussed in Section 6.3 can serve as prodrugs. By masking the carboxyl group, these derivatives can alter pharmacokinetic properties, such as absorption or distribution, and are designed to release the active this compound or D-tyrosine upon metabolic cleavage in vivo.
Analytical Methodologies for N Acetyl D Tyrosine Quantification and Detection
Spectroscopic Characterization Techniques (e.g., NMR, MS)
Spectroscopic methods are fundamental for the structural elucidation and identification of N-Acetyl-D-tyrosine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques employed for this purpose, providing detailed information about the molecule's atomic arrangement and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides insight into the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. The analysis of chemical shifts, splitting patterns, and integration of peaks allows for the unambiguous confirmation of the N-acetyl and tyrosine moieties. Although spectral data is often published for the more common L-enantiomer, the NMR spectra for this compound are identical due to the nature of the technique. hmdb.cachemicalbook.com
Mass Spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its elemental composition and structure. Techniques such as electrospray ionization (ESI) are commonly used to generate ions of the parent molecule. Subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments yields a characteristic pattern that serves as a molecular fingerprint. embopress.orgnih.gov This is crucial for distinguishing it from other compounds in complex mixtures. nih.gov
| Technique | Parameter | Observation for N-Acetyl-tyrosine | Reference |
|---|---|---|---|
| Mass Spectrometry (MS) | Monoisotopic Molecular Weight | 223.084457909 Da | hmdb.ca |
| Mass Spectrometry (MS) | Chemical Formula | C₁₁H₁₃NO₄ | hmdb.ca |
| ¹H NMR (500 MHz, H₂O) | Chemical Shift (δ) | Peaks corresponding to acetyl group, aromatic protons, and alpha/beta protons of the amino acid backbone. | hmdb.ca |
| LC-MS/MS | Parent Ion [M+H]⁺ | m/z 224.1 | nih.gov |
| LC-MS/MS | Characteristic Fragment Ions | Specific losses of water (H₂O) and ketene (C₂H₂O) are observed. | nih.gov |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from complex biological matrices prior to its detection and quantification. The choice of method depends on the required sensitivity, throughput, and the nature of the sample.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. This setup allows for the separation of this compound based on its hydrophobicity. researchgate.netresearchgate.net Detection is often achieved using a UV detector, as the tyrosine moiety contains a chromophore that absorbs light in the ultraviolet spectrum. researchgate.net The retention time of this compound can be manipulated by adjusting the composition of the mobile phase, such as the ratio of aqueous buffer to organic solvent (e.g., methanol or acetonitrile). nih.govagilent.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For enhanced sensitivity and specificity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This hyphenated technique combines the powerful separation capabilities of LC with the precise detection and quantification abilities of MS/MS. embopress.orgnih.gov After chromatographic separation, the analyte is ionized and subjected to MS/MS analysis, typically using multiple reaction monitoring (MRM). In MRM, a specific precursor ion corresponding to this compound is selected and fragmented, and a resulting characteristic product ion is monitored. This process provides excellent selectivity and allows for accurate quantification even at very low concentrations in complex samples like urine or plasma. nih.govthermofisher.com
| Parameter | Description | Reference |
|---|---|---|
| Principle | Combines HPLC separation with the sensitive and specific detection of tandem mass spectrometry. | embopress.orgnih.gov |
| Ionization Mode | Electrospray ionization (ESI) in positive mode is commonly used. | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and quantification. | nih.gov |
| Application | Quantification of modified tyrosines in biological fluids like human urine. | nih.gov |
Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS)
Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) is a high-throughput technique that omits the time-consuming chromatographic separation step. nih.gov The sample extract is directly injected into a stream of solvent that flows into the mass spectrometer's ion source. nih.govthermofisher.com This method is particularly well-suited for rapid screening applications where a large number of samples need to be analyzed quickly, such as in newborn screening programs. nih.govresearchgate.netresearchgate.net While it lacks the separation of isomers and isobars that LC provides, the specificity of MS/MS detection is often sufficient for targeted screening assays. nih.govmdpi.com The entire analysis can be completed in a very short time, often under two minutes per sample. waters.com
Application in Metabolomics Profiling
The analytical methods described above are integral to the field of metabolomics, which involves the comprehensive study of small molecules (metabolites) within a biological system. Targeted metabolomics approaches, which focus on quantifying a specific set of predefined metabolites, rely heavily on robust and validated techniques like LC-MS/MS and FIA-MS/MS to achieve accurate results. nih.gov
Biomarker Development in Specific Clinical Contexts (e.g., Parenteral Nutrition Administration)
A significant application of these analytical methodologies is in the development of clinical biomarkers. N-Acetyltyrosine serves as a notable example in the context of newborn screening and parenteral nutrition (PN). nih.govresearchgate.netmdpi.com PN is an intravenous nutrient solution administered to premature babies, which can elevate levels of certain amino acids that are also biomarkers for inborn errors of metabolism, leading to false-positive results. nih.govresearchgate.netmdpi.com
N-Acetyltyrosine, a more water-soluble form of tyrosine, is specifically included in neonatal PN solutions. mdpi.com It is not typically present otherwise, making it an ideal biomarker to confirm that an infant has been administered PN. nih.govmdpi.com Research has focused on developing and validating a FIA-MS/MS method to detect N-Acetyltyrosine in dried blood spots (DBS) collected for newborn screening. nih.govresearchgate.netresearchgate.net
Key findings from this research include:
N-Acetyltyrosine was only detected in the DBS of neonates who had documented PN administration. nih.govresearchgate.net
The presence of N-Acetyltyrosine was highly correlated with elevated levels of other amino acids found in PN solutions, such as arginine, leucine, and phenylalanine. researchgate.netmdpi.com
By establishing a cutoff level for N-Acetyltyrosine, laboratories can correctly identify samples from infants on PN, thereby reducing the rate of false positives for other metabolic disorders and decreasing the burden on follow-up procedures. researchgate.netmdpi.com
This application demonstrates the power of coupling a specific analytical method (FIA-MS/MS) with a targeted metabolomics approach to solve a critical problem in a clinical setting. nih.govresearchgate.net
Future Research Directions and Unanswered Questions
Elucidation of Specific Receptor Interactions
A comprehensive understanding of how N-Acetyl-D-tyrosine interacts with biological targets at a molecular level is crucial for elucidating its physiological effects. While studies have begun to explore its potential interactions, such as in silico investigations into its binding affinity with SARS-CoV-2 3CLpro and NSP16 mdpi.com, and the identification of N-acetyl-L-tyrosine derivatives binding to PPARα researchgate.net, the specific receptor interactions for the D-enantiomer remain largely uncharacterized. Further research is required to identify specific cellular receptors, enzymes, or signaling molecules that this compound directly modulates. Such investigations could involve advanced biochemical assays, crystallography, and sophisticated molecular modeling to map binding sites and interaction dynamics. Understanding these interactions is fundamental to predicting and harnessing its bioactivities frontiersin.orgresearchgate.net.
Table 1: Investigated Receptor Interactions and Binding Affinities
| Target Enzyme/Receptor | Binding Affinity (kcal/mol) | Notes |
| SARS-CoV-2 3CLpro | -5.8 to -4.9 | In silico study on N-acetyl-L-tyrosine, suggesting potential for further investigation mdpi.com. |
| SARS-CoV-2 NSP16 | -6.3 to -4.8 | In silico study on N-acetyl-L-tyrosine, suggesting potential for further investigation mdpi.com. |
| PPARα | ~50 µM | Observed for N-acetyl-L-tyrosine derivatives, indicating potential for lipid homeostasis regulation researchgate.net. |
Comprehensive In Vivo Mechanistic Studies for D-Enantiomer
While some studies suggest that this compound may exhibit similar activities to its L-enantiomer, such as in inducing thermotolerance in insect larvae embopress.orgnih.gov, detailed in vivo mechanistic studies specifically for the D-enantiomer are notably lacking. Research has indicated that D-amino acids can have distinct biological roles and may necessitate specific cellular detoxification or metabolic pathways acs.orgresearchgate.net. Understanding the pharmacokinetic and pharmacodynamic profiles of this compound in vivo is essential. This includes how it is absorbed, distributed, metabolized, and excreted, and how these processes differ from or are similar to its L-counterpart. Furthermore, clarifying the precise molecular pathways through which it exerts its effects in living organisms requires dedicated in vivo investigations, distinguishing its actions from those of L-tyrosine or N-acetyl-L-tyrosine acs.orgnih.gov.
Table 2: Comparative Activity and Mechanistic Understanding of Tyrosine Enantiomers
| Enantiomer | Observed Activity (e.g., Heat Stress Tolerance) | Mechanistic Understanding for D-Enantiomer | Need for Future Research |
| This compound | Elevated tolerance in insect larvae embopress.orgnih.gov | Limited; suggests similar activity to L-enantiomer but requires deeper insight into specific molecular pathways. | Comprehensive in vivo studies to elucidate specific metabolic pathways, enzyme interactions, and cellular responses distinct to the D-enantiomer. |
| N-Acetyl-L-tyrosine | Elevated tolerance in insect larvae embopress.orgnih.gov | Perturbs mitochondria, causes transient ROS increase, triggers retrograde responses (e.g., FoxO, Keap1) embopress.orgnih.gov. | Comparative studies to validate similarities and identify potential differences in mechanisms between enantiomers. |
Exploration of Novel Bioactivities and Signaling Pathways
This compound has shown promise in triggering mitohormesis, a cellular stress response that enhances resilience, by transiently perturbing mitochondria and inducing a mild increase in reactive oxygen species (ROS) embopress.orgnih.govhmdb.ca. This involves activation of signaling pathways such as FoxO and Keap1, leading to increased antioxidant gene expression nih.gov. Furthermore, its potential as an inhibitor of SARS-CoV-2 enzymes suggests novel antiviral applications mdpi.com. The broader class of N-acyl aromatic amino acids (NA-ArAAs) is also recognized as an underappreciated area for research, with potential roles in various biological processes that remain largely unexplored frontiersin.org. Future research should actively seek to uncover additional bioactivities and map out the complex signaling pathways modulated by this compound, potentially revealing new therapeutic targets or applications.
Advanced Synthetic Routes for Scalable Production
The current production methods for N-acetyl-L-tyrosine are associated with several challenges, including high levels of related substances, low yields, poor optical purity, significant energy consumption, and high production costs google.comdatabridgemarketresearch.com. These limitations hinder its widespread industrial application and necessitate the development of more efficient, cost-effective, and scalable synthetic routes. Research efforts should focus on optimizing existing chemical synthesis or biocatalytic processes, or exploring novel enantioselective synthesis strategies to achieve high purity and yield of this compound researchgate.netrsc.orgtandfonline.com. Addressing these synthetic challenges is critical for making this compound more accessible for advanced research and potential commercialization.
Table 3: Current Production Challenges and Future Research Needs
| Production Aspect | Current Challenge (N-acetyl-L-tyrosine) | Need for Future Research |
| Related Substances | High content | Development of purification techniques to reduce impurities. |
| Yield | Low | Optimization of reaction conditions and catalysts for higher conversion rates. |
| Optical Purity | Low | Implementation of enantioselective synthesis or efficient chiral resolution methods. |
| Energy Consumption | High | Design of energy-efficient processes. |
| Production Cost | High | Exploration of cost-effective raw materials and streamlined manufacturing processes. |
| Scalability | Implied challenge due to other factors | Development of robust, large-scale production protocols suitable for industrial demands. |
Compound Name List
this compound
Tyrosine
N-Acetyl-L-tyrosine
N-acetyl-p-aminophenol
N-acetyl-D-glucosamine
N-acetyl-L-cysteine
N-acyl aromatic amino acids (NA-ArAAs)
N-acetyl-L-phenylalanine
N-succinoyl-D-Phe
N-succinoyl-D-Tyr
N-succinoyl-D-Trp
N-acetyl-D-Phe
N-acetyl-D-Tyr
N-acetyl-D-Trp
N-acetyl-L-tyrosine derivatives
N-acetyl-L-DOPA
N-acetyl-dopaquinone
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP)
SARS-CoV-2 3CLpro
SARS-CoV-2 NSP16
PPARα
FoxO
Keap1
Q & A
Basic Research Questions
Q. How can researchers distinguish N-Acetyl-D-tyrosine from its enantiomer (N-Acetyl-L-tyrosine) in experimental settings?
- Methodological Answer : Use chiral chromatography (e.g., HPLC or LC-MS) with validated reference standards. For example, USP N-Acetyl-L-tyrosine RS and l-Tyrosine RS can serve as controls. Measure retention times and optical rotation ([α]D) to confirm stereochemistry. Advanced techniques like X-ray crystallography or nuclear Overhauser effect (NOE) NMR can resolve structural ambiguities .
Q. What synthesis routes are recommended for lab-scale preparation of this compound?
- Methodological Answer : Protect the amino group of D-tyrosine using tert-butoxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine. Subsequent acetylation with acetic anhydride or acetyl chloride yields this compound. Purify via recrystallization (e.g., using ethanol/water mixtures) and validate purity via melting point (149–152°C) and HPLC .
Q. Which analytical methods are most reliable for quantifying this compound purity in preclinical studies?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 274 nm (optimized for phenolic group absorption). Mobile phase: 0.1% trifluoroacetic acid (TFA) in water/acetonitrile gradient .
- Titrimetry : Acid-base titration to quantify free amino groups, ensuring acetylation completeness .
- Mass Spectrometry : LC-MS/MS with electrospray ionization (ESI) for structural confirmation and impurity profiling .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s role in neurotransmitter synthesis?
- Methodological Answer :
- In vitro : Use dopaminergic cell lines (e.g., SH-SY5Y) to measure tyrosine hydroxylase activity and dopamine production. Compare with L-tyrosine and N-Acetyl-L-tyrosine controls .
- In vivo : Administer this compound in rodent models under oxidative stress (e.g., hypoxia) and quantify catecholamines via microdialysis or HPLC-ECD .
- Statistical Design : Include power analysis (n ≥ 8/group) and account for inter-subject variability using mixed-effects models .
Q. How can conflicting data on this compound’s bioavailability in parenteral formulations be resolved?
- Methodological Answer :
- Solubility Testing : Compare solubility in dextrose (5–10%) vs. lipid emulsions under physiologically relevant pH (6.8–7.4) .
- Stability Studies : Use accelerated stability protocols (40°C/75% RH for 6 months) with HPLC monitoring for degradation products (e.g., deacetylated tyrosine) .
- Pharmacokinetic Modeling : Apply compartmental models to distinguish between rapid hydrolysis (plasma esterases) and tissue-specific uptake .
Q. What strategies address enantiomeric contamination in this compound samples during peptide synthesis?
- Methodological Answer :
- Chiral Purity Assessment : Validate starting material (D-tyrosine) via polarimetry ([α]D = +12.4° in 1M HCl) .
- Process Controls : Use enantiomerically pure coupling agents (e.g., HATU/DIPEA) and monitor reaction progress with chiral TLC .
- Post-Synthesis Analysis : Employ Marfey’s reagent for derivatization and HPLC separation of diastereomers .
Data Analysis & Reproducibility
Q. How should researchers handle discrepancies in this compound’s reported neuroprotective effects?
- Methodological Answer :
- Meta-Analysis : Pool data from preclinical studies (e.g., ROS scavenging assays, mitochondrial respiration tests) using random-effects models to account for heterogeneity .
- Dose-Response Validation : Replicate key experiments across multiple labs with standardized protocols (e.g., NIH guidelines for preclinical rigor) .
- Mechanistic Studies : Use siRNA knockdown of acetyltransferase enzymes to isolate this compound-specific pathways .
Q. What are critical considerations for ensuring stability of this compound in aqueous solutions during long-term experiments?
- Methodological Answer :
- Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) over Tris buffers to minimize alkaline hydrolysis .
- Temperature Control : Store solutions at 4°C for ≤72 hours; avoid freeze-thaw cycles to prevent precipitation .
- Analytical Validation : Monitor degradation via UV-Vis spectroscopy (λ = 280 nm) weekly and confirm with LC-MS .
Safety & Compliance
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (classified as Category 1 eye irritant) .
- Ventilation : Use fume hoods for powder handling to avoid inhalation of aerosols .
- Spill Management : Neutralize spills with 10% acetic acid, followed by absorption with vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
